molecular formula C14H20O6S B14227304 Butyl 4-[(benzenesulfonyl)oxy]-3-hydroxybutanoate CAS No. 828276-80-8

Butyl 4-[(benzenesulfonyl)oxy]-3-hydroxybutanoate

Cat. No.: B14227304
CAS No.: 828276-80-8
M. Wt: 316.37 g/mol
InChI Key: HLVBOODARYFRFL-UHFFFAOYSA-N
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Description

Butyl 4-[(benzenesulfonyl)oxy]-3-hydroxybutanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a butyl group, a benzenesulfonyl group, and a hydroxybutanoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butyl 4-[(benzenesulfonyl)oxy]-3-hydroxybutanoate typically involves the esterification of 4-hydroxybutanoic acid with butanol in the presence of a catalyst, followed by the sulfonation of the resulting ester with benzenesulfonyl chloride. The reaction conditions often include the use of an acid catalyst, such as sulfuric acid, and a solvent, such as dichloromethane, to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Butyl 4-[(benzenesulfonyl)oxy]-3-hydroxybutanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The benzenesulfonyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base, such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of butyl 4-[(benzenesulfonyl)oxy]-3-oxobutanoate.

    Reduction: Formation of butyl 4-[(benzenesulfonyl)oxy]-3-hydroxybutanol.

    Substitution: Formation of butyl 4-[(substituted benzenesulfonyl)oxy]-3-hydroxybutanoate.

Scientific Research Applications

Butyl 4-[(benzenesulfonyl)oxy]-3-hydroxybutanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential role in biochemical pathways and as a probe in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of Butyl 4-[(benzenesulfonyl)oxy]-3-hydroxybutanoate involves its interaction with specific molecular targets and pathways. The benzenesulfonyl group can act as an electrophile, facilitating nucleophilic substitution reactions. The hydroxybutanoate moiety can participate in hydrogen bonding and other interactions with biological molecules, influencing its activity in biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Butyl 4-hydroxybenzoate: Similar in structure but lacks the benzenesulfonyl group.

    Benzenesulfonic acid: Contains the benzenesulfonyl group but lacks the ester and hydroxybutanoate moieties.

    Butyl benzenesulfonate: Contains the benzenesulfonyl group and butyl group but lacks the hydroxybutanoate moiety.

Uniqueness

Butyl 4-[(benzenesulfonyl)oxy]-3-hydroxybutanoate is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential applications. The presence of both the benzenesulfonyl and hydroxybutanoate moieties allows for diverse interactions and reactions, making it a versatile compound in various fields of research and industry.

Properties

CAS No.

828276-80-8

Molecular Formula

C14H20O6S

Molecular Weight

316.37 g/mol

IUPAC Name

butyl 4-(benzenesulfonyloxy)-3-hydroxybutanoate

InChI

InChI=1S/C14H20O6S/c1-2-3-9-19-14(16)10-12(15)11-20-21(17,18)13-7-5-4-6-8-13/h4-8,12,15H,2-3,9-11H2,1H3

InChI Key

HLVBOODARYFRFL-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)CC(COS(=O)(=O)C1=CC=CC=C1)O

Origin of Product

United States

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